molecular formula C15H22N4O B12257505 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12257505
M. Wt: 274.36 g/mol
InChI Key: XDVHFSGUGKQNCF-CXUHLZMHSA-N
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Description

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide is a chemical compound with a molecular formula of C15H22N4O and a molecular weight of 274.36 g/mol . Its SMILES notation is CC1CC(C(=O)NN=Cc2ccc(C(C)C)cc2)NN1 . This reagent is intended for research applications only and is not approved for use in humans, as a pharmaceutical, or for any diagnostic or therapeutic purposes. Researchers exploring the development of novel small molecule therapeutics may find this compound of particular interest. The presence of the pyrazolidine carboxamide moiety and the (E)-configured imine (methylideneamino) linkage to a 4-isopropylphenyl group suggests potential for biological activity, analogous to other nitrogen-containing heterocycles that have demonstrated pharmacological relevance. For instance, pyrimidine synthesis inhibitors like leflunomide and various anthranilamide derivatives have shown significant utility in medicinal and agrochemical research, respectively . This structural profile invites investigation into its potential mechanisms of action, which could include enzyme inhibition or receptor modulation. This product is strictly for research use in laboratory settings. Proper personal protective equipment should be worn when handling, and it should be used only by qualified professionals.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C15H22N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-7,9-11,14,17-18H,8H2,1-3H3,(H,19,20)/b16-9+

InChI Key

XDVHFSGUGKQNCF-CXUHLZMHSA-N

Isomeric SMILES

CC1CC(NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1CC(NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 5-methylpyrazolidine-3-carboxylic acid with 4-propan-2-ylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate

  • Structural Differences: Replaces the pyrazolidine ring with a cyclobutane core. Introduces fluorine atoms at the 2- and 3-positions of the phenyl ring. Incorporates a methoxyethyl-methylaminoethoxy side chain.
  • Synthetic Pathway : Prepared via condensation of cyclobutane-1-carboxylate derivatives with fluorinated benzaldehyde, followed by acid-catalyzed cyclization .

Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride

  • Structural Differences :
    • Cyclopentane ring instead of pyrazolidine or cyclobutane.
    • Includes a hydrochloride counterion for improved solubility.
  • Synthetic Pathway : Similar to the cyclobutane analog but employs cyclopentane precursors, with final purification via freeze-drying and crystallization .
  • Key Properties : The larger cyclopentane ring may reduce steric hindrance, facilitating interaction with biological targets.

7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxylic acid 2-methylpropyl ester

  • Structural Differences :
    • Features a spiro[4.5]decene scaffold.
    • Contains additional hydroxyl and ester groups.
  • Synthetic Pathway : Derived from cyclopentane precursors via multi-step functionalization, including esterification and spiro-ring formation .

Comparative Analysis Table

Property Target Compound Cyclobutane Analog Cyclopentane Analog Spiro Derivative
Core Structure Pyrazolidine Cyclobutane Cyclopentane Spiro[4.5]decene
Substituents 4-Isopropylphenyl 2,3-Difluoro-4-methoxyethyl 2,3-Difluoro-4-methoxyethyl 2,3-Difluoro-4-methoxyethyl
Solubility Moderate (amide group) Low (fluorine, lipophilic chain) Improved (HCl salt) Low (ester, spiro core)
Synthetic Complexity Intermediate High (fluorination steps) High (cyclopentane synthesis) Very High (spiro formation)
Hypothesized Bioactivity Enzyme inhibition (speculative) Membrane-targeted agents Soluble receptor ligands Conformationally restricted

Research Findings and Implications

  • Structural Flexibility vs. In contrast, the spiro derivative’s rigidity may limit its target range but improve specificity .
  • Role of Fluorine Substituents : Fluorinated analogs exhibit increased metabolic stability and lipophilicity, as seen in the cyclobutane and cyclopentane derivatives . However, these modifications may also introduce toxicity risks.
  • Synthetic Challenges : The target compound’s synthesis is less complex than its fluorinated or spiro-containing analogs, making it a more accessible candidate for preliminary pharmacological studies.

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